Lovastatin-d3 Hydroxy Acid Sodium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

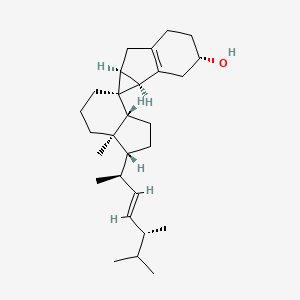

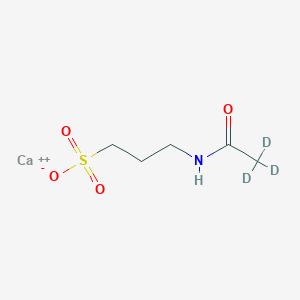

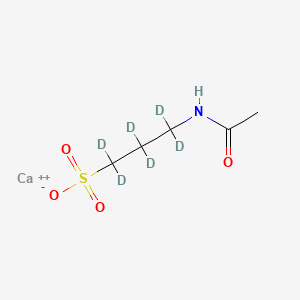

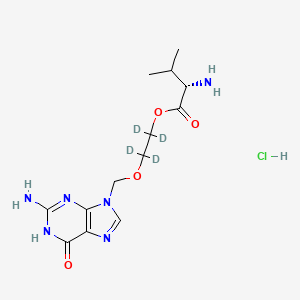

Lovastatin-d3 Hydroxy Acid Sodium Salt is a labeled metabolite of Lovastatin . It is a cardiac drug and is part of the Lovastatin API family . The molecular formula is C24H34D3NaO6 and the molecular weight is 447.56 .

Synthesis Analysis

Lovastatin, one of the precursors of statins, is formed from dihydromonacolin L (DML), which is synthesized by lovastatin nonaketide synthase (LovB), with the assistance of a separate trans-acting enoyl reductase (LovC) . A full DML synthesis comprises 8 polyketide synthetic cycles with about 35 steps .Molecular Structure Analysis

The molecular formula of Lovastatin-d3 Hydroxy Acid Sodium Salt is C24H34D3NaO6 . The molecular weight is 447.56 .Chemical Reactions Analysis

Lovastatin-d3 Hydroxy Acid Sodium Salt is the deuterium labeled Lovastatin hydroxy acid sodium . Lovastatin hydroxy acid sodium (Mevinolinic acid sodium) is a highly potent inhibitor .Physical And Chemical Properties Analysis

Lovastatin-d3 Hydroxy Acid Sodium Salt is a solid . It is soluble in Chloroform, Ethyl Acetate, Methanol, and Water . It has a melting point of 179-188° C (dec.) .Applications De Recherche Scientifique

Cardiovascular Disease Treatment

Lovastatin, the parent compound of Lovastatin-d3 Hydroxy Acid Sodium Salt, is among the most frequently prescribed agents for reducing morbidity and mortality related to cardiovascular diseases . It reduces circulating atherogenic lipoproteins as a result of inhibition of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical intermediary in cholesterol biosynthesis .

Anti-inflammatory Action

Apart from lipid-lowering activity, statins like Lovastatin improve endothelial function, maintain plaque stability, and prevent thrombus formation . There is also an increased interest in statins non-lipid activities such as an anti-inflammatory action .

Analytical Methods Development

Lovastatin and its derivatives are used in the development of new analytical methods for statin drugs . These methods are employed throughout the entire life cycle of a drug, from design and manufacture, elucidating the mechanism of biotransformation, clinical trials, dosage scheme adjustment, its introduction into the marketplace, quality control, and pharmacovigilance to drug recycling and disposal with emphasis on environmental protection .

Bioequivalence Studies

Lovastatin-d3 Hydroxy Acid Sodium Salt can be used in bioequivalence studies . A specific, sensitive, and reproducible high-performance liquid chromatography-tandem mass spectrometric (LC-MS/MS) method was developed and validated for determination of lovastatin in human plasma, using lovastatin-d3 as an internal standard .

Drug Metabolite Studies

Lovastatin-d3 Hydroxy Acid Sodium Salt is a labeled metabolite of Lovastatin . It can be used in studies to understand the metabolism of Lovastatin and its impact on the efficacy of the drug .

Drug Synthesis

Lovastatin Sodium is a drug intermediate that can be used to prepare Simvastatin . Simvastatin is a semi-synthetic derivative of Lovastatin .

Mécanisme D'action

- The primary target of Lovastatin-d3 Hydroxy Acid Sodium Salt is 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase) . This hepatic microsomal enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is an early rate-limiting step in cholesterol biosynthesis .

Target of Action

Pharmacokinetics

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Lovastatin-d3 Hydroxy Acid Sodium Salt can be achieved through a multi-step process involving several chemical reactions.", "Starting Materials": [ "Lovastatin-d3", "Sodium Hydroxide", "Hydrogen Peroxide", "Acetic Acid", "Sodium Borohydride", "Methanol", "Ethanol", "Water" ], "Reaction": [ "The synthesis begins with the conversion of Lovastatin-d3 to Lovastatin-d3 Hydroxy Acid by treatment with Sodium Hydroxide and Hydrogen Peroxide in Acetic Acid.", "The resulting Lovastatin-d3 Hydroxy Acid is then reduced to Lovastatin-d3 Hydroxy Acid Sodium Borohydride in Methanol using Sodium Borohydride as a reducing agent.", "The Lovastatin-d3 Hydroxy Acid Sodium Borohydride is then hydrolyzed to Lovastatin-d3 Hydroxy Acid Sodium Salt in Ethanol and Water." ] } | |

Numéro CAS |

1217528-38-5 |

Formule moléculaire |

C24H34O6D3Na |

Poids moléculaire |

447.56 |

Apparence |

White to Off-White Solid |

melting_point |

179-188°C (dec.) |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Numéros CAS associés |

119410-08-1 (unlabelled) |

Synonymes |

Lovastatin-d3 Sodium Salt; MB 530B-d3 |

Étiquette |

Lovastatin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.